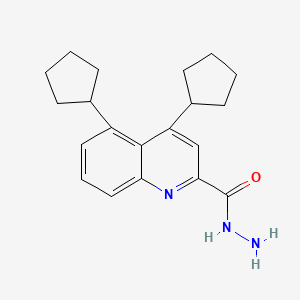
3-(Dec-3-ene-1,5-diyn-1-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dec-3-ene-1,5-diyn-1-yl)furan is a unique organic compound characterized by its furan ring substituted with a dec-3-ene-1,5-diyn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)furan typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,10-dibromo-2,8-octadiyne via carbenoid coupling-elimination . This reaction is carried out under controlled conditions to ensure the formation of the desired enediyne structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available biomass-derived furans and appropriate alkynes. The process may involve catalytic reactions and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Dec-3-ene-1,5-diyn-1-yl)furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce tetrahydrofuran derivatives.
Applications De Recherche Scientifique
3-(Dec-3-ene-1,5-diyn-1-yl)furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)furan involves its ability to undergo cycloaromatization reactions, leading to the formation of reactive intermediates such as diradicals . These intermediates can interact with biological molecules, including DNA, leading to strand cleavage and potential anticancer activity. The molecular targets and pathways involved include DNA intercalation and hydrogen atom abstraction from the deoxyribose ring.
Comparaison Avec Des Composés Similaires
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: Similar enediyne structure with comparable reactivity towards nucleophiles.
Cyclopenteno[3,4]cyclodec-1,5-diyne-3-ene: Another enediyne with similar chemical properties.
Uniqueness: 3-(Dec-3-ene-1,5-diyn-1-yl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo cycloaromatization and form reactive intermediates makes it particularly valuable in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
823227-92-5 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
3-dec-3-en-1,5-diynylfuran |
InChI |
InChI=1S/C14H14O/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14/h7-8,11-13H,2-4H2,1H3 |
Clé InChI |
BCXLPZHDLAGSCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


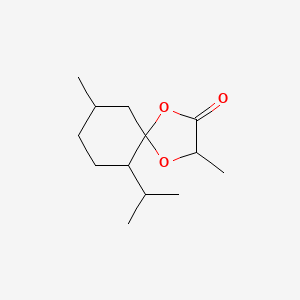


![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
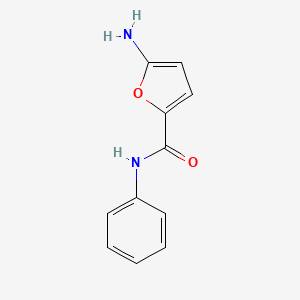
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)

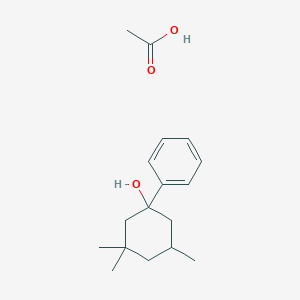
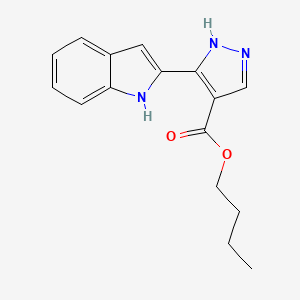
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)



